(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine

Lipophilicity Hansch π parameter Physicochemical properties

(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1213839-44-1) is an enantiomerically pure, heterocyclic building block belonging to the phenylmorpholine class. It is characterized by a morpholine ring substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B15247021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m1/s1
InChIKeyHBXMNLJLIGPTDU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine: Chiral Building Block for CNS Drug Discovery


(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine (CAS 1213839-44-1) is an enantiomerically pure, heterocyclic building block belonging to the phenylmorpholine class . It is characterized by a morpholine ring substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group. The compound is of significant interest in medicinal chemistry as a chiral intermediate for the synthesis of neurokinin (NK) receptor antagonists and other CNS-targeted therapeutics [1]. The trifluoromethoxy (-OCF3) substituent is a key structural feature that imparts high lipophilicity and enhances metabolic stability [2].

Why Generic Substitution Fails: Differentiating (S)-3-(4-(Trifluoromethoxy)phenyl)morpholine from Common Analogs


Indiscriminate substitution of (S)-3-(4-(Trifluoromethoxy)phenyl)morpholine with its closest analogs—such as the racemic mixture, the trifluoromethyl analog, or the 2-substituted positional isomer—is not scientifically justified without direct comparative data. Even seemingly minor structural modifications, like a change in the heteroatom connectivity (OCH3 vs. OCF3) or the position of the phenyl ring on the morpholine core, can dramatically alter key physicochemical parameters such as lipophilicity (Hansch π) and metabolic stability [1]. Furthermore, the use of a racemic mixture introduces an enantiomeric impurity that can confound biological assays and reduce the efficiency of stereospecific synthetic routes, as the (S)-enantiomer is a required chiral synthon for specific NK1 receptor antagonist development [2].

(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine: Quantifiable Differentiation from Key Comparators


Lipophilicity Differentiation: Trifluoromethoxy vs. Trifluoromethyl Analogs

The trifluoromethoxy (-OCF3) group of the target compound confers greater lipophilicity compared to the closely related trifluoromethyl (-CF3) group found in analog (3S)-3-[4-(trifluoromethyl)phenyl]morpholine (CAS 1213924-94-7). This is a class-level inference based on the established Hansch π values for the substituents [1].

Lipophilicity Hansch π parameter Physicochemical properties Medicinal chemistry

Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer is supplied with high chiral purity, a critical requirement for asymmetric synthesis. While the racemic mixture (3-(4-(trifluoromethoxy)phenyl)morpholine) is a 1:1 mixture of enantiomers, the (S)-form is available at a specified purity level of 98% from commercial sources .

Chiral purity Enantioselective synthesis Analytical chemistry Building blocks

Regiochemical Differentiation: 3-Substituted vs. 2-Substituted Morpholine Analogs

The target compound is a 3-substituted morpholine. Its positional isomer, 2-(4-(trifluoromethoxy)phenyl)morpholine (CAS 1094752-66-5), has the aryl group on the adjacent carbon atom. While direct comparative activity data for these two specific regioisomers is not publicly available, the target compound is explicitly cited as a key intermediate in the synthesis of specific neurokinin receptor antagonists [1], a role not commonly assigned to the 2-substituted analog.

Regiochemistry Building blocks Synthesis Structure-activity relationship

Metabolic Stability Advantage: Trifluoromethoxy vs. Methoxy Substituents

The trifluoromethoxy group provides a substantial metabolic stability advantage over a methoxy (-OCH3) group. This is a class-level inference: the trifluoromethoxy group is more resistant to enzymatic breakdown and is less susceptible to forming reactive metabolites, largely due to the greater steric hindrance and strong electron-withdrawing effect of the fluorine atoms [1].

Metabolic stability Oxidative demethylation CYP450 enzymes Drug metabolism

Key Research and Industrial Applications for (S)-3-(4-(Trifluoromethoxy)phenyl)morpholine


Synthesis of Enantiomerically Pure Neurokinin (NK1) Receptor Antagonists

This compound is a validated chiral intermediate for constructing the morpholine core of potent NK1 receptor antagonists. Its high enantiomeric purity and specific 3-substitution pattern are essential for the asymmetric synthesis of drug candidates targeting conditions like depression, anxiety, and chemotherapy-induced nausea and vomiting [1].

Physicochemical Optimization of CNS Drug Candidates

Medicinal chemists can use this building block to enhance the lipophilicity and metabolic stability of CNS-penetrant compounds. The trifluoromethoxy group's high Hansch π value (+1.04) directly supports the design of molecules with improved blood-brain barrier permeability [2].

Development of Fluorinated Pharmacophores for Improved Drug-like Properties

The compound serves as a versatile scaffold for creating fluorinated pharmacophores. By leveraging the metabolic resistance of the OCF3 group, researchers can develop lead series with potentially superior in vivo half-life and reduced clearance compared to non-fluorinated or methoxy-substituted analogs [2].

Asymmetric Synthesis and Catalysis Research

The (S)-enantiomer is a valuable substrate for exploring new asymmetric catalytic methods or for use as a chiral auxiliary. Its defined stereochemistry provides a reliable starting point for developing and validating novel enantioselective transformations [1].

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